molecular formula C26H27ClN4O4 B2761130 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872855-31-7

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2761130
CAS No.: 872855-31-7
M. Wt: 494.98
InChI Key: QCQYBBBIDDSWNG-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a piperazine ring substituted with a 3-chlorophenyl group at the 4-position, linked via an ethane-1,2-dione bridge to an indole moiety. The indole nitrogen is further functionalized with a 2-morpholino-2-oxoethyl group.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O4/c27-19-4-3-5-20(16-19)28-8-10-30(11-9-28)26(34)25(33)22-17-31(23-7-2-1-6-21(22)23)18-24(32)29-12-14-35-15-13-29/h1-7,16-17H,8-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQYBBBIDDSWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈ClN₃O₃
Molecular Weight355.81 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been reported to exhibit significant affinity for:

  • Serotonin Receptors : The compound acts as an antagonist at serotonin receptors, particularly affecting the 5-HT1A and 5-HT7 subtypes, which are implicated in mood regulation and anxiety disorders .
  • Dopamine Transporters : It shows high selectivity for dopamine transporters (DAT), potentially influencing dopaminergic signaling pathways associated with reward and motivation .

Antidepressant Effects

Recent studies have indicated that the compound demonstrates antidepressant-like activity in animal models. The dual affinity for serotonin receptors suggests it may help alleviate symptoms of depression by modulating serotonergic signaling . In a study involving chronic mild stress models, the compound significantly reduced immobility time in forced swim tests, indicating potential antidepressant properties.

Anticonvulsant Activity

In addition to its antidepressant effects, there is evidence supporting its anticonvulsant activity. The compound was tested in picrotoxin-induced seizure models, where it exhibited protective effects against seizures, suggesting a role in modulating excitatory neurotransmission .

Antimicrobial Properties

Preliminary investigations have also revealed antimicrobial activity against various bacterial strains. The compound's structural components may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Study 1: Antidepressant Efficacy

A study published in 2020 evaluated the antidepressant effects of the compound in a rat model. The results showed that administration led to a significant decrease in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the synaptic cleft due to inhibition of reuptake mechanisms .

Study 2: Anticonvulsant Properties

In another study focusing on anticonvulsant properties, the compound was tested alongside established anticonvulsants like phenytoin and carbamazepine. Results indicated that the compound provided comparable protection against seizures with a favorable safety profile .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar structures to 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione exhibit significant affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_7 receptors. These receptors are crucial in the pathogenesis of depression. A study demonstrated that derivatives of similar piperazine compounds showed antidepressant-like effects in animal models, suggesting that this compound may also possess similar properties .

Antitumor Activity

The compound has been investigated for its antitumor capabilities. A study focusing on related arylpiperazine derivatives found that they could induce apoptosis in certain cancer cell lines, including malignant mesothelioma cells. The mechanism appears to involve cell cycle arrest and subsequent apoptosis, indicating a potential application in oncology .

Dopamine Transporter Inhibition

Similar compounds have demonstrated high potency as dopamine transporter inhibitors. For example, the related compound 3C-PEP has been reported to be significantly more potent than cocaine as a dopamine transporter ligand . This suggests that this compound could also have applications in treating conditions like ADHD or addiction disorders through modulation of dopaminergic pathways.

Table 1: Summary of Research Findings

StudyFocusFindings
Zaręba et al. (2022)Antidepressant activityDemonstrated dual affinity for serotonin receptors; potential antidepressant effects observed in animal models .
Degryuter Study (2019)Antitumor propertiesInduced apoptosis in malignant mesothelioma; suggested as a candidate for cancer therapy .
PubChem AnalysisPharmacological profileHigh affinity for dopamine transporters; potential implications for neuropharmacology .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Piperazine-Based Derivatives

Piperazine derivatives are widely explored for their receptor-binding properties. Key analogs include:

Compound Key Structural Differences Reported Activity/Use Reference
1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane (h) Propane linker instead of ethanedione; lacks indole and morpholino groups Potential CNS modulation (structural similarity to dopamine receptor ligands)
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (g) Chloropropyl substituent on piperazine; simpler alkyl chain vs. ethanedione-indole system Intermediate in antipsychotic drug synthesis
1-(4-(Pyrimidin-2-yl)phenyl)piperazine derivatives (e.g., Compound 7) Pyrimidinyl-phenyl substitution; carboxylic acid/pyrrolidine vs. indole-morpholino Kinase inhibition (synthetic route described)

Key Observations :

  • The morpholino-2-oxoethyl group on the indole nitrogen is unique; similar morpholine-containing compounds (e.g., kinase inhibitors) exhibit improved solubility and metabolic stability .
Indole-Containing Analogs

Indole derivatives are prominent in serotonin receptor ligands and kinase inhibitors. Notable examples:

Compound Key Structural Differences Reported Activity/Use Reference
1-(2-Oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-carboxylic acid Pyrrolidine-carboxylic acid substituent vs. morpholino-2-oxoethyl; pyrimidine vs. indole Kinase-targeted synthesis (e.g., EGFR inhibition)
1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone (m6) Triazole-pyrimidine core vs. indole; acetylpiperazine vs. ethanedione linker Anticancer candidate (kinase inhibition demonstrated)

Key Observations :

  • The indole-morpholino substitution in the target compound may confer distinct pharmacokinetic properties compared to triazole- or pyrimidine-based analogs (e.g., m6, Compound 7) .
  • The ethanedione linker could reduce metabolic degradation compared to ester or amide linkages in related structures.

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